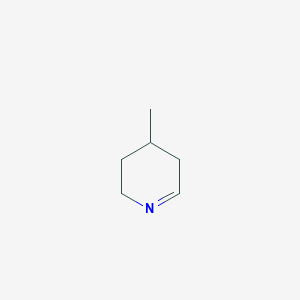

4-Methyl-2,3,4,5-tetrahydropyridine

Description

Properties

IUPAC Name |

4-methyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOPOGXFGDHRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2,3,4,5-tetrahydropyridine can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the reduction of N-methylpyridinium with borohydride reagents can yield this compound . Another method involves the

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Acetyl-2,3,4,5-tetrahydropyridine

- Structure : Features an acetyl group at the 6-position.

- Properties: Known for its roasty, popcorn-like odor, identified in coffee and baked products .

- Applications : Acts as a flavorant in food chemistry.

- Key Differences: Unlike 4-methyl substitution, the acetyl group at position 6 enhances its role in aroma formation. FD factors in coffee brews are significantly higher compared to non-acetylated analogs .

6-Alkyl-2,3,4,5-tetrahydropyridines (e.g., 6-dodecyl, 6-tetradecyl)

- Structure : Long alkyl chains (C12–C18) at the 6-position.

- Applications : Synthesized as antifungal agents. Structure-activity relationship (SAR) studies indicate that longer alkyl chains (e.g., hexadecyl) enhance antifungal potency, likely due to increased lipophilicity and membrane disruption .

- Key Differences : The 4-methyl analog lacks the extended hydrophobic tail, suggesting lower antifungal activity compared to 6-alkyl derivatives.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

- Structure : A phenyl group at the 4-position and methyl at the 1-position.

- Neurotoxicity : Metabolized to MPP+, which selectively destroys dopaminergic neurons, mimicking Parkinson’s disease pathology. MPTP’s toxicity arises from its uptake via dopamine transporters, a mechanism absent in 4-methyl-2,3,4,5-tetrahydropyridine .

- Key Differences : The phenyl group and distinct ring saturation (1,2,3,6 vs. 2,3,4,5) critically influence neurotoxic specificity.

4-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride

- Structure : A structural isomer with methyl at the 4-position but differing saturation (1,2,3,6 vs. 2,3,4,5).

- Applications : Used as a pharmaceutical intermediate, highlighting how ring numbering impacts biological utility .

Enzymatic Derivatives (e.g., THP Succinyltransferase)

- Structure : 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate derivatives.

- Function : Involved in lysine biosynthesis, catalyzing redox reactions with NAD(P)+ cofactors .

- Key Differences : Carboxylate groups at positions 2 and 6 differentiate these compounds from the 4-methyl analog, enabling enzymatic activity.

Comparative Data Table

Research Findings and Implications

Structural Activity Relationships (SAR) :

- Substitution position (4 vs. 6) and functional groups (acetyl, alkyl, phenyl) dictate applications. For example, 6-acetyl derivatives are flavorants, while 4-phenyl analogs like MPTP exhibit neurotoxicity .

- Long alkyl chains at position 6 enhance antifungal activity, suggesting that lipophilicity is critical for membrane-targeting compounds .

Neurotoxicity Mechanisms :

Industrial Relevance :

- 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride’s use as an intermediate highlights the importance of ring isomerism in pharmaceutical synthesis .

Q & A

Q. What in vivo models validate the neuroprotective effects of tetrahydropyridine-targeting compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.